4-Amino-3-methylindolin-2-one
Description
4-Amino-3-methylindolin-2-one is a heterocyclic compound belonging to the indolinone family, characterized by a bicyclic structure comprising a benzene ring fused to a pyrrolidinone moiety. The compound features an amino group at the 4-position and a methyl group at the 3-position of the indolinone core. Such substitutions are known to influence electronic properties, solubility, and bioactivity.
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
4-amino-3-methyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C9H10N2O/c1-5-8-6(10)3-2-4-7(8)11-9(5)12/h2-5H,10H2,1H3,(H,11,12) |
InChI Key |
UBABKNCMIOJJPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C=CC=C2NC1=O)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Amino-3-methylindolin-2-one typically involves several steps:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form indoles.
Heck Alkylation: An intermediate ketone enolate undergoes alkylation to introduce the methyl group.
Transformation of Ketone Carbonyl into Epoxide: The ketone carbonyl group is converted into an epoxide, which is then transformed into an allylic alcohol.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
4-Amino-3-methylindolin-2-one undergoes various chemical reactions:
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions occur readily on the indole nucleus due to its electron-rich nature.
Major products formed from these reactions include oxoindolin-2-one derivatives and substituted indoles .
Scientific Research Applications
4-Amino-3-methylindolin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Amino-3-methylindolin-2-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Functional Group Variations
The biological and physicochemical properties of indolin-2-one derivatives are highly dependent on substituent type and position. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Indolin-2-one Derivatives
*Note: Data for 4-Amino-3-methylindolin-2-one is extrapolated from structural analogs.
Key Observations:
- Methyl vs. Bulkier Substituents: The 3-methyl group in 4-Amino-3-methylindolin-2-one may enhance lipophilicity compared to hydroxyl or imino groups (e.g., 3-(4-Hydroxyphenylimino)indolin-2-one), which could improve membrane permeability but reduce aqueous solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
